3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione
Overview
Description
Em-12 is a white crystalline powder. (NTP, 1992)
Scientific Research Applications
Synthesis and Antihypertensive Activity
- The compound has been explored in the context of its stereoisomers and their antihypertensive activity. Research by Kasuya et al. (1983) investigated the synthesis and pharmacological activity of related compounds, revealing significant insights into their hypotensive effects and alpha-blocking actions (Kasuya et al., 1983).
Neuroleptic Activity
- Strupczewski et al. (1985) focused on the synthesis of a series of related compounds, examining their neuroleptic activity. This study utilized assays like the climbing mice assay and inhibition of [3H]spiroperidol binding to evaluate the neuroleptic potential of these compounds (Strupczewski et al., 1985).
Biological Activities Against Fungi and Plants
- Kondo et al. (1988) synthesized derivatives of the compound and tested their biological activities against fungi, rice seedlings, and lettuce seeds. This study contributed to understanding the compound's potential in agricultural applications (Kondo et al., 1988).
Synthesis and Muscarinic Receptor Affinity
- Holzgrabe and Heller (2003) described a new synthetic route to compounds with affinity to muscarinic M2-receptor, incorporating elements of the compound . This research offers insights into the compound's potential application in targeting specific receptors (Holzgrabe & Heller, 2003).
Stereoselective Synthesis
- Prasad et al. (2021) reported on the stereoselective synthesis of related compounds. Their work contributes to the broader understanding of chemical synthesis techniques and applications for this compound (Prasad et al., 2021).
Herbicidal Activity
- Huang et al. (2009) synthesized derivatives with a focus on herbicidal activities. They explored the effectiveness of these compounds against various weeds, contributing to potential agricultural applications (Huang et al., 2009).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed . It is also classified as non-combustible and as a toxic hazardous material or hazardous material causing chronic effects .
Mechanism of Action
Mode of Action
It’s possible that this compound may interact with its targets through a variety of mechanisms, potentially including direct binding, modulation of enzymatic activity, or alteration of cellular signaling pathways .
Biochemical Pathways
Given the complexity of this compound, it’s likely that it could influence multiple pathways, potentially including those involved in cell metabolism, signal transduction, or gene expression .
Result of Action
Given the potential complexity of its interactions with cellular targets, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Phthalimidinoglutarimide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with cellular targets .
Biochemical Analysis
Biochemical Properties
3-(1,3-Dihydro-1-oxo-2h-isoindol-2-yl)-2,6-piperidinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby influencing their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it has been observed to alter metabolic pathways, leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, which play a role in protein degradation . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits stability and gradual degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism . In vivo studies have also demonstrated its impact on tissue development and function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies in non-human primates have shown that high doses of this compound can cause skeletal abnormalities and other developmental issues . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression . Additionally, it may also be found in other organelles, such as the mitochondria, where it can influence cellular energy metabolism.
Properties
IUPAC Name |
3-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-11-6-5-10(12(17)14-11)15-7-8-3-1-2-4-9(8)13(15)18/h1-4,10H,5-7H2,(H,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENKGSGGXGQHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401034323 | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Em-12 is a white crystalline powder. (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
26581-81-7 | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26581-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026581817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-Dioxopiperidin-3-yl)phthalimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401034323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
460 to 464 °F (NTP, 1992) | |
Record name | EM-12 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20330 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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